molecular formula C11H13NO4 B12637405 (5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one CAS No. 919081-46-2

(5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one

Katalognummer: B12637405
CAS-Nummer: 919081-46-2
Molekulargewicht: 223.22 g/mol
InChI-Schlüssel: QWEMUUUJMSSUAI-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of synthetic antibiotics that have been used in the treatment of infections caused by Gram-positive bacteria

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: This step may involve the selective reduction of a corresponding ester or aldehyde.

    Methoxylation of the Phenyl Ring: This can be done through electrophilic aromatic substitution using methanol and an appropriate catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The oxazolidinone ring can be reduced to an amino alcohol.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like NaH (Sodium hydride) or KOH (Potassium hydroxide).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of phenolic derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: As a chiral auxiliary in asymmetric synthesis.

    Material Science: Potential use in the development of new polymers or materials with specific properties.

Biology

    Antibiotics: Potential use as a lead compound for the development of new antibiotics.

    Enzyme Inhibition: Possible use in the study of enzyme mechanisms and inhibition.

Medicine

    Drug Development: Exploration as a candidate for new therapeutic agents.

    Pharmacokinetics: Study of its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Chemical Manufacturing: Use in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of new agrochemicals.

Wirkmechanismus

The mechanism of action of (5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one would depend on its specific application. For example, as an antibiotic, it might inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. In other applications, it might interact with specific enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar structure.

    Tedizolid: A more potent oxazolidinone derivative.

    Cycloserine: An antibiotic with a similar mechanism of action but different structure.

Uniqueness

(5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one may have unique properties due to its specific stereochemistry and functional groups, which could result in different biological activity, stability, or solubility compared to other similar compounds.

Eigenschaften

CAS-Nummer

919081-46-2

Molekularformel

C11H13NO4

Molekulargewicht

223.22 g/mol

IUPAC-Name

(5S)-5-(hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO4/c1-15-9-4-2-3-8(5-9)12-6-10(7-13)16-11(12)14/h2-5,10,13H,6-7H2,1H3/t10-/m0/s1

InChI-Schlüssel

QWEMUUUJMSSUAI-JTQLQIEISA-N

Isomerische SMILES

COC1=CC=CC(=C1)N2C[C@H](OC2=O)CO

Kanonische SMILES

COC1=CC=CC(=C1)N2CC(OC2=O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.